

# Application Notes and Protocols: Williamson Etherification for Macrocyclization of (9S)-Macrocidin B

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Compound of Interest		
Compound Name:	(9S)-Macrocidin B	
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### **Abstract**

This document provides detailed application notes and experimental protocols for the macrocyclization of the **(9S)-Macrocidin B** precursor via an intramolecular Williamson etherification. This crucial step in the total synthesis of Macrocidin B, a polycyclic tetramic acid with potential herbicidal and antimicrobial properties, involves the formation of a macrocyclic ether bridge. The protocols described herein are based on established synthetic routes for related macrocidin analogues and provide a comprehensive guide for researchers in organic synthesis and drug development.

## Introduction

Macrocidins are a family of fungal metabolites characterized by a complex macrocyclic structure containing a 3-acyltetramic acid moiety. **(9S)-Macrocidin B** has garnered interest due to its biological activities. A key challenge in the total synthesis of macrocidins is the efficient construction of the large macrocycle. The intramolecular Williamson etherification has proven to be a robust and effective strategy for this macrocyclization step. This reaction typically involves the formation of an ether linkage between a phenolate and an alkyl halide within the same molecule, leading to the desired cyclic product. This document outlines the critical

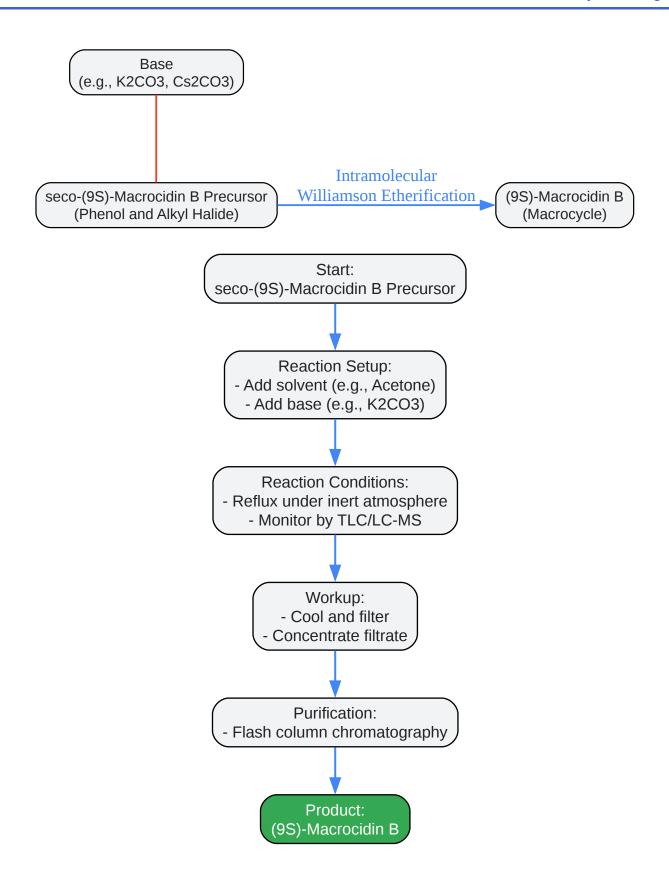


parameters and procedures for successfully achieving this transformation in the synthesis of **(9S)-Macrocidin B**.

## **Chemical Reaction Pathway**

The core of the macrocyclization is the intramolecular SN2 reaction between a phenoxide nucleophile and an electrophilic alkyl halide, typically an epoxide or a bromohydrin, located at the terminus of a side chain attached to the tetramic acid core.





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